N-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-(3-fluorophenyl)-1,3-benzoxazol-5-amine
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Overview
Description
(E)-1-[4-(BENZYLOXY)PHENYL]-N-[2-(3-FLUOROPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE is a synthetic organic compound that belongs to the class of imines This compound is characterized by the presence of a benzyloxyphenyl group and a fluorophenyl-benzoxazolyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-1-[4-(BENZYLOXY)PHENYL]-N-[2-(3-FLUOROPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE typically involves the following steps:
Formation of the Benzoxazole Core: The benzoxazole core can be synthesized through the condensation of 2-aminophenol with a suitable carboxylic acid derivative, such as 3-fluorobenzoic acid, under acidic conditions.
Introduction of the Benzyloxyphenyl Group: The benzyloxyphenyl group can be introduced via a nucleophilic substitution reaction, where a benzyloxyphenyl halide reacts with an appropriate nucleophile.
Formation of the Imines: The final step involves the condensation of the benzoxazole derivative with a benzyloxyphenyl aldehyde under basic conditions to form the imine linkage.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of corresponding benzoic acid derivatives.
Reduction: Reduction reactions can target the imine linkage, converting it to an amine.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products:
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Biology: In biological research, the compound can be used as a probe to study enzyme interactions and receptor binding due to its unique structural features.
Industry: In the industrial sector, the compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its ability to undergo various chemical transformations.
Mechanism of Action
The mechanism of action of (E)-1-[4-(BENZYLOXY)PHENYL]-N-[2-(3-FLUOROPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The imine linkage and aromatic rings allow the compound to fit into binding sites, potentially inhibiting or activating biological pathways. The fluorophenyl group can enhance binding affinity through halogen bonding interactions.
Comparison with Similar Compounds
- (E)-1-[4-(METHOXY)PHENYL]-N-[2-(3-FLUOROPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE
- (E)-1-[4-(ETHOXY)PHENYL]-N-[2-(3-FLUOROPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE
Comparison:
- Structural Differences: The primary difference lies in the substituent on the phenyl ring (benzyloxy vs. methoxy or ethoxy).
- Reactivity: The benzyloxy group may confer different reactivity compared to methoxy or ethoxy groups, particularly in oxidation reactions.
- Applications: While all these compounds may have similar applications, the specific substituent can influence their binding affinity and selectivity in biological systems.
Properties
Molecular Formula |
C27H19FN2O2 |
---|---|
Molecular Weight |
422.4 g/mol |
IUPAC Name |
N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-1-(4-phenylmethoxyphenyl)methanimine |
InChI |
InChI=1S/C27H19FN2O2/c28-22-8-4-7-21(15-22)27-30-25-16-23(11-14-26(25)32-27)29-17-19-9-12-24(13-10-19)31-18-20-5-2-1-3-6-20/h1-17H,18H2 |
InChI Key |
YBIXVBMZCONFBF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C=NC3=CC4=C(C=C3)OC(=N4)C5=CC(=CC=C5)F |
Origin of Product |
United States |
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